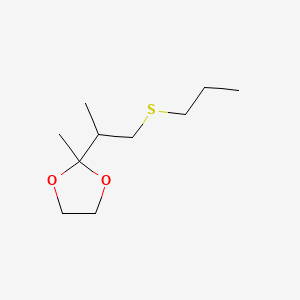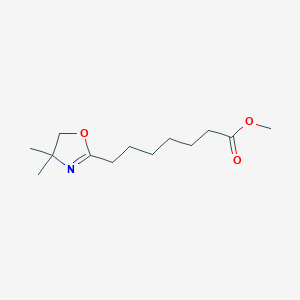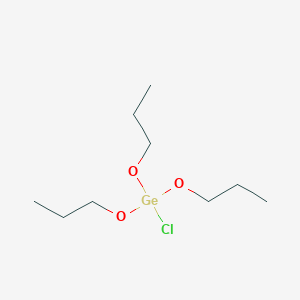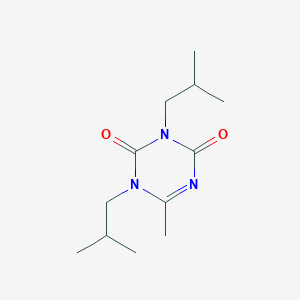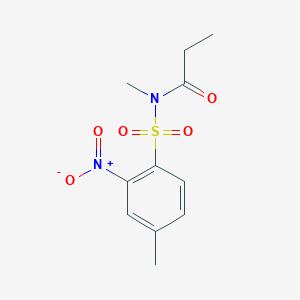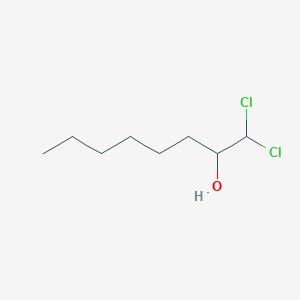
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is an organic compound that features a quinoline ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: The major product is (Z)-1-(4-aminophenyl)-3-quinolin-4-ylprop-2-en-1-one.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
科学研究应用
Chemistry
In organic synthesis, (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can be used as a building block for more complex molecules.
Biology and Medicine
It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry
In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for use in organic semiconductors and other advanced materials .
作用机制
The mechanism of action of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the quinoline ring can interact with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
4-nitrophenyl acetate: Used in enzymatic assays and as a substrate for esterases.
4-nitrophenyl phosphate: Used as a chromogenic substrate for phosphatase assays.
4-nitrophenyl formate: Used for the formylation of amino groups in peptides.
Uniqueness
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is unique due to the presence of both a nitrophenyl group and a quinoline ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science.
属性
CAS 编号 |
93656-30-5 |
|---|---|
分子式 |
C18H12N2O3 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H12N2O3/c21-18(14-5-8-15(9-6-14)20(22)23)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12H/b10-7- |
InChI 键 |
MDPNIEWCQQIJPW-YFHOEESVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)

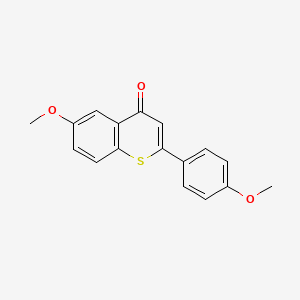
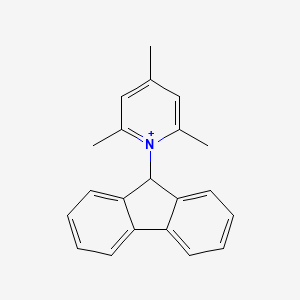
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
